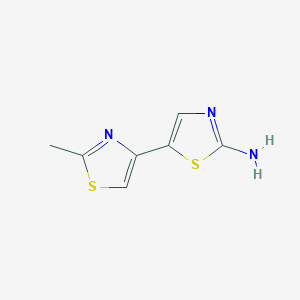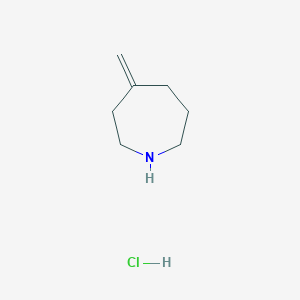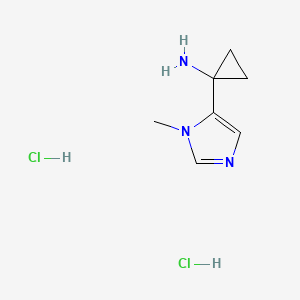
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds containing the 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine moiety have been synthesized and evaluated for antimicrobial activities. Abdelhamid et al. (2010) synthesized derivatives incorporating this structure and tested their effectiveness against various microorganisms. The study demonstrates the potential of these compounds in antimicrobial applications (Abdelhamid et al., 2010).
Apoptosis Induction and Anti-infective Properties
Bansal et al. (2020) explored analogs of this compound for their anti-infective and cytotoxic activities. The study found that some derivatives can induce apoptosis in germ cells and possess significant antibacterial and antimalarial properties (Bansal et al., 2020).
Anti-Diabetic Potential
Abbasi et al. (2020) reported on the synthesis of bi-heterocyclic compounds derived from this compound and evaluated them for anti-diabetic potential. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).
Fluorescence Studies in Bio-active Compounds
Matwijczuk et al. (2018) conducted a study focusing on the fluorescence effects of compounds similar to this compound. The research highlighted the impact of specific molecular groups on fluorescence, which is significant in developing bioactive fluorescent compounds (Matwijczuk et al., 2018).
Other Synthetic and Biological Applications
Several other studies have explored the synthesis and potential biological applications of compounds containing the this compound structure, indicating a wide range of possible uses in pharmaceutical and chemical research. These include the development of nematicidal and antimicrobial agents, studies in organic synthesis, and the synthesis of biologically active derivatives (Reddy et al., 2010; Schöllkopf, 1979; Thomae et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is the metabotropic glutamate subtype 5 (mGlu5) receptor . This receptor plays a crucial role in the central nervous system (CNS), modulating synaptic activity and neurotransmission .
Mode of Action
This compound acts as a non-competitive antagonist at the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, inhibiting the receptor’s function .
Biochemical Pathways
By antagonizing the mGlu5 receptor, this compound can influence various biochemical pathways. The mGlu5 receptor is involved in the regulation of multiple CNS disorders, including anxiety and schizophrenia . Therefore, its antagonism can potentially alter the course of these disorders .
Pharmacokinetics
It is known to be orally active , suggesting good absorption and bioavailability.
Result of Action
The antagonism of the mGlu5 receptor by this compound results in a decrease in receptor activity, leading to changes at the molecular and cellular levels . This can result in anxiolytic (anti-anxiety) effects .
Biochemische Analyse
Biochemical Properties
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metabotropic glutamate receptors (mGluR5), which are involved in various neurological processes . The interaction between this compound and mGluR5 can modulate receptor activity, influencing downstream signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of mGluR5, leading to changes in calcium signaling and neurotransmitter release . Additionally, this compound has been shown to affect the expression of genes involved in synaptic plasticity and neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. This compound acts as an antagonist of mGluR5, inhibiting receptor activation and subsequent signaling cascades . The inhibition of mGluR5 by this compound can lead to reduced calcium influx and altered neurotransmitter release, impacting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including persistent modulation of mGluR5 activity and associated signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cognitive performance and neuronal firing in aging rhesus monkeys, while higher doses can suppress neuronal activity . Additionally, high doses of this compound may lead to adverse effects, such as reduced motor coordination and increased anxiety-like behaviors .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that include oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of this compound, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain . The distribution of this compound is influenced by its lipophilicity and affinity for transport proteins, which can affect its localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDQHMWVCPVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)

![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)


![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)
